3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
CAS No.: 644958-93-0
Cat. No.: VC2004580
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 644958-93-0 |
|---|---|
| Molecular Formula | C17H18O3 |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | 3-ethoxy-4-[(3-methylphenyl)methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C17H18O3/c1-3-19-17-10-14(11-18)7-8-16(17)20-12-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3 |
| Standard InChI Key | ONLIXXIXJYPHLK-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC(=C2)C |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC(=C2)C |
Introduction
3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound characterized by its ethoxy and 3-methylbenzyl substituents on a benzaldehyde framework. This compound is primarily recognized for its potential applications in organic synthesis and medicinal chemistry due to its structural properties, which allow for various chemical modifications.
Synthesis of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
The synthesis of this compound typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction often occurs in organic solvents like dimethylformamide (DMF) under controlled conditions to optimize yield and purity.
Synthesis Steps
-
Starting Materials: 3-ethoxy-4-hydroxybenzaldehyde and 3-methylbenzyl chloride.
-
Base: Potassium carbonate.
-
Solvent: Dimethylformamide (DMF).
-
Conditions: Controlled temperature and reaction time.
-
Purification: Recrystallization or chromatography to isolate the desired compound from by-products.
Chemical Reactions
| Reaction Type | Description |
|---|---|
| Nucleophilic Addition | Aldehydes can react with nucleophiles to form various products. |
| Electrophilic Substitution | Possible on the aromatic ring, depending on the conditions. |
| Ether Cleavage | Under acidic conditions, the ether linkage can be cleaved. |
Applications and Potential Uses
This compound has several applications across different fields, primarily in organic synthesis and medicinal chemistry. Its structural properties make it a versatile intermediate for the synthesis of more complex molecules.
Potential Applications
-
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
-
Medicinal Chemistry: Potential applications in drug development due to its ability to interact with biological targets.
Spectral Information
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume